Oseltamivir Namino-fructosyl Conjugate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oseltamivir Namino-fructosyl Conjugate is a derivative of Oseltamivir Phosphate, an orally active inhibitor of influenza virus neuraminidase. This compound is converted in vivo to its active acid metabolite, making it a potent antiviral drug.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Oseltamivir Namino-fructosyl Conjugate involves the conjugation of Oseltamivir with a fructosyl group. The synthetic route typically includes the following steps:
Activation of Oseltamivir: Oseltamivir is activated using a suitable reagent to form an intermediate.
Conjugation with Fructose: The activated Oseltamivir is then reacted with fructose under controlled conditions to form the this compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Oseltamivir are activated and conjugated with fructose.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Oseltamivir Namino-fructosyl Conjugate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound .
Scientific Research Applications
Oseltamivir Namino-fructosyl Conjugate has a wide range of scientific research applications:
Chemistry: Used as a reference material for analytical studies and method development.
Biology: Studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its antiviral properties and potential use in treating influenza and COVID-19.
Mechanism of Action
Oseltamivir Namino-fructosyl Conjugate exerts its effects by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is crucial for the release of the influenza virus from infected cells. By inhibiting neuraminidase, the compound prevents viral replication and spread. The molecular targets include the active site of the neuraminidase enzyme, and the pathways involved are related to viral replication and infectivity .
Comparison with Similar Compounds
Oseltamivir Phosphate: The parent compound, also an inhibitor of influenza virus neuraminidase.
Zanamivir: Another neuraminidase inhibitor used for treating influenza.
Peramivir: An intravenous neuraminidase inhibitor with similar antiviral properties.
Comparison: Oseltamivir Namino-fructosyl Conjugate is unique due to its conjugation with fructose, which may enhance its bioavailability and stability. Compared to Oseltamivir Phosphate, it offers potential advantages in terms of pharmacokinetics and therapeutic efficacy. Zanamivir and Peramivir, while effective, have different administration routes and pharmacological profiles .
Properties
Molecular Formula |
C22H38N2O9 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
ethyl (4R,5S)-4-acetamido-3-pentan-3-yloxy-5-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]cyclohexene-1-carboxylate |
InChI |
InChI=1S/C22H38N2O9/c1-5-14(6-2)33-17-9-13(21(29)31-7-3)8-15(18(17)24-12(4)25)23-11-22(30)20(28)19(27)16(26)10-32-22/h9,14-20,23,26-28,30H,5-8,10-11H2,1-4H3,(H,24,25)/t15-,16+,17?,18+,19+,20-,22?/m0/s1 |
InChI Key |
KDMALXUYHCWLGB-WNDCZFJXSA-N |
Isomeric SMILES |
CCC(CC)OC1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2([C@H]([C@@H]([C@@H](CO2)O)O)O)O)C(=O)OCC |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2(C(C(C(CO2)O)O)O)O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.